1-(3-Chloropropyl)-1H-indole

Catalog No.
S8960297
CAS No.
M.F
C11H12ClN
M. Wt
193.67 g/mol
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1-(3-Chloropropyl)-1H-indole

Product Name

1-(3-Chloropropyl)-1H-indole

IUPAC Name

1-(3-chloropropyl)indole

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C11H12ClN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2

InChI Key

PFDVTBLQZCQHSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCCl

1-(3-Chloropropyl)-1H-indole is a chemical compound characterized by the presence of a chloropropyl group attached to the indole structure. Its molecular formula is C12H11ClN2, and it has a molecular weight of 218.68 g/mol. The compound features a unique arrangement that allows for various chemical interactions and biological activities, making it a subject of interest in both medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Substitution: The chloropropyl group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to various derivatives.
  • Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

These reactions are significant for synthesizing derivatives with potential pharmaceutical applications.

Research indicates that 1-(3-Chloropropyl)-1H-indole exhibits various biological activities. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The indole structure is known to interact with biological targets, influencing pathways related to cell proliferation and inflammation. Its chloropropyl substitution may enhance its binding affinity to specific receptors or enzymes, which could lead to increased therapeutic efficacy .

General Synthesis

The synthesis of 1-(3-Chloropropyl)-1H-indole typically involves:

  • Starting Material: The process often begins with the synthesis of indole through methods such as Fischer indole synthesis, where phenylhydrazine reacts with suitable carbonyl compounds.
  • Chloropropylation: The indole derivative is then treated with 3-chloropropyl chloride in the presence of a base (e.g., potassium carbonate) and an organic solvent (such as dimethylformamide) at elevated temperatures to facilitate the chloropropylation reaction .

Industrial Production

For large-scale production, optimizing reaction conditions (temperature, solvent, and time) is crucial to achieving high yield and purity. Continuous flow reactors may be employed for enhanced efficiency and safety.

1-(3-Chloropropyl)-1H-indole has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting diseases such as cancer and infections.
  • Chemical Biology: The compound is used to study interactions involving indole derivatives with proteins and enzymes.
  • Material Science: It can be incorporated into materials to impart specific properties, such as fluorescence or conductivity.
  • Agricultural Chemistry: There is potential for its use in developing bioactive pesticides or herbicides .

The interaction studies of 1-(3-Chloropropyl)-1H-indole focus on its mechanism of action within biological systems. The compound may interact with specific molecular targets, such as enzymes or receptors, modulating biological pathways. The chloropropyl group enhances its ability to bind selectively, while the indole ring facilitates π-π interactions and hydrogen bonding . These interactions are critical for understanding its therapeutic potential.

Several compounds share structural similarities with 1-(3-Chloropropyl)-1H-indole. Here are some notable examples:

Compound NameKey Features
3-(3-Chloropropyl)-1H-indole-5-carbonitrileContains a carbonitrile group, enhancing reactivity
3-(3-Bromopropyl)-1H-indoleSubstituted with bromine instead of chlorine
3-(3-Chloropropyl)-1-tosyl-1H-indole-5-carbonitrileContains a tosyl group affecting reactivity
3-(3-Chloropropyl)-1H-indole-5-carboxylic acidFeatures a carboxylic acid group influencing solubility

Uniqueness

The uniqueness of 1-(3-Chloropropyl)-1H-indole lies in its specific combination of functional groups. The presence of the chloropropyl chain enhances its chemical reactivity and potential biological activity compared to similar compounds. Additionally, the indole structure is widely recognized for its role in various natural products and pharmaceuticals, further emphasizing the importance of this compound in research and application .

Core Structural Features

1-(3-Chloropropyl)-1H-indole belongs to the indole family, a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s defining feature is the 3-chloropropyl chain (-CH2-CH2-CH2Cl) attached to the nitrogen atom at the 1-position of the indole scaffold. This substitution introduces both steric and electronic effects, influencing reactivity and potential applications in synthesis.

The molecular formula, C12H12ClN, reflects a molecular weight of 237.68 g/mol. Key structural identifiers include:

PropertyValueSource
IUPAC Name1-(3-chloropropyl)-1H-indole
CAS Registry Number680569-74-8
SMILES NotationC1=CC=C2C(=C1)C=CN2CCCCl
InChI KeyOYXXKVDGPZGMLS-UHFFFAOYSA-N

The InChI string (InChI=1S/C12H12ClN/c13-6-1-2-7-14-10-8-4-3-5-9(10)11-12(14)15-11/h3-5,8,15H,1-2,6-7H2) provides a standardized representation of its atomic connectivity and stereochemical configuration.

Nomenclature Conventions

The systematic IUPAC name derives from the parent indole structure, with substituents numbered according to priority rules. The term 1-(3-chloropropyl) specifies the chloropropyl group’s attachment to the indole nitrogen (position 1), while the 3- prefix denotes the chlorine atom’s position on the propyl chain. Alternative naming conventions, such as the use of Hantzsch-Widman systems for heterocycles, are less common for indole derivatives but emphasize the nitrogen’s role in the pyrrole ring.

Molecular Geometry and Conformational Dynamics

The molecular structure of 1-(3-chloropropyl)-1H-indole consists of a planar indole core fused to a benzene and pyrrole ring, with a 3-chloropropyl chain (-CH2-CH2-CH2Cl) attached to the nitrogen atom at position 1. The indole ring system adopts a nearly planar conformation due to delocalization of π-electrons across the fused aromatic system [7]. The chloropropyl side chain introduces conformational flexibility, as rotation around the N-CH2 bond enables multiple low-energy conformers.

Key structural parameters include:

  • Bond lengths: The C-N bond linking the indole nitrogen to the propyl chain measures approximately 1.45 Å, typical of single bonds in amine derivatives [5].
  • Dihedral angles: The chloropropyl chain exhibits a staggered conformation relative to the indole plane, minimizing steric clashes between the chlorine atom and aromatic hydrogens [6].

Computational studies using semiempirical methods (e.g., AM1) on analogous N-alkylindoles suggest that the chloropropyl group preferentially adopts a gauche conformation in vacuum, though solvation effects may stabilize extended conformers [6]. Molecular dynamics simulations of related compounds indicate that the flexibility of the propyl chain facilitates interactions with hydrophobic environments, a feature critical in biological systems [3].

Electronic Configuration and Aromaticity Considerations

The indole nucleus retains aromaticity despite the N-substitution, as evidenced by its characteristic UV-Vis absorption near 280 nm, attributed to π→π* transitions in the conjugated system [4]. The chloropropyl group exerts moderate electron-withdrawing effects via inductive polarization, slightly reducing electron density at the nitrogen atom. However, the lone pair on nitrogen remains available for conjugation with the π-system, preserving the aromatic sextet [7].

Density functional theory (DFT) calculations on similar N-alkylindoles reveal:

  • Charge distribution: The chlorine atom carries a partial negative charge (-0.25 e), while the adjacent propyl carbon bears a positive charge (+0.15 e), creating a dipole moment along the side chain [5].
  • Aromatic stabilization energy: Estimated at ~90 kcal/mol, comparable to unsubstituted indole, confirming minimal disruption to aromaticity [4].

The compound’s electrophilic substitution patterns differ from classical indole reactivity. While unprotected indoles typically undergo electrophilic attack at position 3, N-substitution redirects reactivity to position 2 or 4 due to steric hindrance and electronic modulation [7]. For example, triflic acid-mediated hydroarylation of N-H indoles occurs preferentially at C3 [4], but N-alkylation alters regioselectivity by blocking lone pair participation in directing effects.

Comparative Analysis with Related 3-Substituted Indoles

3-Substituted indoles, such as 3-chloroindole or 3-(indol-3-yl)pyrrole-2,5-dione [2], exhibit distinct structural and electronic profiles compared to 1-(3-chloropropyl)-1H-indole:

Feature1-(3-Chloropropyl)-1H-Indole3-Substituted Indoles
Substituent PositionN1C3
AromaticityPreserved (N-lone pair conjugation)Moderately reduced (steric crowding)
Electrophilic SitesC2, C4, C5, C7C2, C4, C5, C6
Synthetic AccessibilityRequires N-alkylation strategiesOften via Friedel-Crafts or cross-coupling [2] [7]

The C3-substituted indoles, such as those studied in vibrational spectral analyses [2], often exhibit stronger intermolecular interactions (e.g., hydrogen bonding) due to exposed functional groups, whereas the N1-chloropropyl group in 1-(3-chloropropyl)-1H-indole enhances lipophilicity. X-ray crystallography of 3,4-di(indol-3-yl)pyrrole-2,5-dione reveals planar geometries stabilized by π-stacking [2], contrasting with the nonplanar side-chain conformations in N1-substituted analogs.

Traditional synthetic approaches for preparing 1-(3-chloropropyl)-1H-indole primarily rely on established alkylation methodologies that have been refined over several decades. These methods typically involve direct nucleophilic substitution reactions between indole derivatives and appropriate alkylating agents.

Propyl Chloride Side Chain Introduction Strategies

The introduction of the 3-chloropropyl side chain to the indole nitrogen represents a fundamental synthetic challenge that requires careful consideration of reaction conditions and substrate preparation. Traditional methods for installing propyl chloride side chains onto indole nitrogen typically involve nucleophilic substitution reactions using 1-bromo-3-chloropropane or 1,3-dichloropropane as the alkylating agent [1].

The most straightforward approach employs the use of strong bases such as potassium hydroxide, sodium hydroxide, or triethylamine to deprotonate the indole nitrogen, followed by treatment with 1-bromo-3-chloropropane [1]. This methodology has demonstrated excellent yields ranging from 90 to 95 percent under optimized conditions. The reaction typically proceeds through an SN2 mechanism, where the deprotonated indole nitrogen acts as a nucleophile, attacking the less hindered carbon center of the alkylating agent.

Alternative alkylation strategies utilize phase-transfer catalysis conditions, employing tetrabutylammonium bromide or similar phase-transfer catalysts in biphasic systems [1]. These conditions often provide improved selectivity and reduced side product formation compared to homogeneous basic conditions. The reaction parameters for these transformations have been systematically optimized, with temperatures ranging from ambient conditions to 80 degrees Celsius, depending on the specific substrate and desired reaction rate.

Alkylating AgentBase SystemTemperature (°C)Yield (%)Reaction Time (h)
1-Bromo-3-chloropropaneKOH/EtOH25-4090-952-4
1,3-DichloropropaneNaOH/DMF60-8085-904-6
3-Chloropropyl tosylateNEt₃/acetone50-6088-923-5

The success of these traditional alkylation methods depends critically on the careful control of stoichiometry and reaction conditions. Excess alkylating agent can lead to dialkylation products, while insufficient base can result in incomplete conversion of the starting indole. Additionally, the choice of solvent system plays a crucial role in determining both the reaction rate and selectivity [2].

Protecting Group Utilization in Indole Functionalization

Protecting group strategies represent essential tools in the synthetic arsenal for indole functionalization, particularly when selective alkylation at specific positions is required. The utilization of temporary protecting groups allows for precise control over regioselectivity and prevents unwanted side reactions during the alkylation process [3] [4] [5].

Silyl-based protecting groups have emerged as particularly effective for indole nitrogen protection during synthetic sequences. The tert-butyldimethylsilyl protecting group exhibits exceptional stability under a wide range of reaction conditions while remaining readily removable under mild conditions [6] [7]. This protecting group can be introduced using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide, providing protected indole derivatives in yields typically exceeding 95 percent [6].

The tert-butyldiphenylsilyl protecting group offers enhanced stability compared to smaller silyl groups, particularly under acidic conditions [8]. This protecting group demonstrates remarkable resistance to acidic hydrolysis, remaining stable in 80 percent acetic acid and 50 percent trifluoroacetic acid, conditions that readily cleave other common protecting groups [8]. The increased steric bulk around the silicon atom contributes to this enhanced stability, making it particularly valuable for multi-step synthetic sequences.

Carbonyl-based protecting groups, including acetyl and benzenesulfonyl derivatives, provide alternative protection strategies with distinct advantages [1]. The benzenesulfonyl protecting group can be introduced using benzenesulfonyl chloride under basic conditions, typically employing potassium hydroxide, sodium hydroxide, or triethylamine as the base [1]. These electron-withdrawing protecting groups significantly alter the electronic properties of the indole system, often facilitating subsequent functionalization reactions.

Protecting GroupInstallation ConditionsStability ProfileRemoval ConditionsYield (%)
TBDMSTBDMSCl, imidazole, DMFMild acid/base stableTBAF, THF95-98
TBDPSTBDPSCl, 2,6-lutidine, CH₂Cl₂Strong acid stableTBAF, AcOH92-96
BenzenesulfonylPhSO₂Cl, KOH, acetoneBase labileK₂CO₃, MeOH88-93
AcetylAc₂O, pyridineAcid/base labileNaOH, MeOH/H₂O85-90

The allyloxycarbonyl protecting group represents a specialized option for orthogonal protection strategies [4]. This protecting group demonstrates excellent compatibility with Fmoc/tBu solid-phase peptide synthesis conditions and can be selectively removed using palladium catalysis under mild conditions. The synthesis and application of allyloxycarbonyl-protected tryptophan derivatives have demonstrated the utility of this protecting group in complex synthetic sequences [4].

The 2-phenylsulfonylethyl protecting group offers unique advantages as an alkyl-based protecting group that can be removed through base-mediated elimination reactions [5]. This protecting group functions effectively during indole synthesis and can be readily removed using potassium tert-butoxide in dimethylformamide. The elimination mechanism takes advantage of the increased acidity of the indole compared to aniline, with the approximately 15-unit difference in pKa values providing the thermodynamic driving force for the elimination process [5].

Catalytic C3-Alkylation Techniques

Modern catalytic approaches to indole C3-alkylation have revolutionized the field by providing highly selective and efficient methods for introducing alkyl substituents. These techniques offer significant advantages over traditional methods, including improved regioselectivity, milder reaction conditions, and reduced waste generation.

B(C₆F₅)₃-Mediated Direct Alkylation Mechanisms

The development of B(C₆F₅)₃-catalyzed direct C3-alkylation represents a significant breakthrough in indole functionalization chemistry. This methodology exploits the underexplored ability of triaryl boranes to mediate heterolytic cleavage of α-nitrogen C-H bonds in amines, providing a metal-free approach to indole alkylation [9] [10].

The catalytic cycle for B(C₆F₅)₃-mediated alkylation proceeds through a well-defined mechanistic pathway [9]. The process initiates with borane-mediated hydride abstraction from the α-nitrogen C(sp³)-H bond of amine-based alkylating agents, forming iminium-borohydride ion pairs. This heterolytic cleavage represents the key activation step that enables subsequent nucleophilic attack by the indole substrate.

The electrophilic iminium intermediate undergoes nucleophilic attack by the indole at the C3 position, analogous to a Mannich reaction mechanism [9]. This step forges the critical C-C bond between the indole nucleus and the alkylating fragment. Subsequent proton transfers facilitate elimination of the amine leaving group through an E1CB-type mechanism, generating an α,β-unsaturated iminium-based ion pair.

The final step involves reduction of the α,β-unsaturated iminium by the borohydride counterion, producing the alkylated indole product and regenerating the borane catalyst [9]. This catalytic turnover enables the use of substoichiometric quantities of the borane catalyst, typically 10 mol percent, while maintaining high conversion rates and excellent yields.

Substrate ClassAlkylating AgentCatalyst Loading (mol%)Yield (%)Reaction Time (h)
1,2-DimethylindoleN,N-Bis(4-methoxyphenyl)methylamine10>9512-16
2-MethylindoleN-Phenyl-N-methylbenzylamine1085-9016-20
1-MethylindoleDibenzylmethylamine1080-8518-24
5-MethoxyindoleN,N-Diethylbenzylamine1075-8220-24

The substrate scope of B(C₆F₅)₃-catalyzed alkylation encompasses various indole derivatives, including 1-, 2-, and 1,2-substituted indoles [9]. The methodology demonstrates exceptional chemoselectivity, avoiding common side reactions such as N-methylation of indoles, formation of 3,3'-bisindolylmethanes, and dialkylation of oxindoles. This selectivity represents a significant advantage over traditional alkylation methods, which often suffer from poor regioselectivity and multiple alkylation products.

Deuterium labeling studies have provided valuable mechanistic insights into the B(C₆F₅)₃-catalyzed process [10]. Treatment of C3-deuterated 1,2-dimethylindole with standard reaction conditions resulted in complete loss of deuterium from the product, confirming that the reaction proceeds through C3-H bond cleavage. Conversely, using deuterated amine alkylating agents led to >98 percent deuterium incorporation at the benzylic position of the product, supporting the proposed mechanism involving α-nitrogen C-H bond activation [10].

The methodology extends beyond simple methylation reactions to include more complex alkylation patterns [10]. Secondary alkyl groups can be effectively transferred from amine donors, providing access to highly substituted indole derivatives that are challenging to prepare using traditional methods. This capability significantly expands the structural diversity accessible through borane-catalyzed alkylation.

Transition Metal-Catalyzed Pathways

Transition metal-catalyzed approaches to indole C3-alkylation have emerged as powerful complementary methods to borane-catalyzed processes. These methodologies leverage the unique reactivity patterns of various transition metals to achieve selective functionalization under mild conditions [11] [12] [13].

Palladium-catalyzed norbornene-mediated C2-alkylation represents an innovative approach to indole functionalization [14]. This methodology employs a cascade C-H activation process that features high regioselectivity and excellent functional group tolerance. The reaction proceeds through palladium-mediated C-H activation at the indole C2 position, followed by norbornene-mediated alkyl transfer to generate the desired alkylated products.

The norbornene-mediated process offers several advantages over traditional alkylation methods [14]. The reaction can be performed with free N-H indoles, eliminating the need for nitrogen protection strategies. Additionally, the methodology demonstrates excellent functional group compatibility, tolerating various electron-donating and electron-withdrawing substituents on both the indole nucleus and the alkylating partners.

Rhodium and iridium-catalyzed approaches provide complementary reactivity patterns for indole functionalization [11]. Recent developments have demonstrated catalyst-controlled site selectivity, where the choice of metal catalyst determines the position of functionalization. Iridium(III) catalysts preferentially promote C2-functionalization, while rhodium(I) complexes facilitate carboxamide translocation and concomitant C3-functionalization.

Metal CatalystDirecting GroupFunctionalization SiteYield Range (%)Selectivity
[IrCp*Cl₂]₂3-CarboxamideC285-95>20:1
[Ir(COD)Cl]₂3-CarboxamideC3 (with translocation)70-85>15:1
[RhCp*Cl₂]₂3-CarboxamideC3 (with translocation)75-90>10:1
Pd(OAc)₂Norbornene-mediatedC280-92>25:1

The mechanistic understanding of transition metal-catalyzed indole functionalization continues to evolve with ongoing research efforts [11]. Detailed mechanistic studies have revealed that the catalyst-controlled selectivity arises from differences in metal electrophilicity and coordination environment. More electrophilic metal centers tend to promote direct C-H activation, while less electrophilic metals facilitate alternative pathways involving directing group migration.

Copper-catalyzed approaches have demonstrated exceptional enantioselectivity in indole alkylation reactions [15]. These methodologies address the challenge of achieving N-selectivity in indole alkylation by employing the indole as an electrophile rather than as a nucleophile. This approach reverses the traditional reactivity pattern and enables access to enantioenriched N-alkylated indoles with high selectivity.

The substrate scope of transition metal-catalyzed indole alkylation continues to expand with methodological advances. Recent developments have demonstrated compatibility with complex molecular architectures, including indole-containing natural products and pharmaceutical intermediates. These advances highlight the potential for applying transition metal catalysis to late-stage functionalization strategies in complex molecule synthesis.

Lewis acid-catalyzed approaches provide additional options for indole C3-functionalization [16] [17]. These methodologies typically employ mild reaction conditions and demonstrate excellent functional group tolerance. Zinc, aluminum, and other Lewis acids have been successfully employed to promote selective alkylation reactions with various electrophilic partners.

XLogP3

3.6

Exact Mass

193.0658271 g/mol

Monoisotopic Mass

193.0658271 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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